molecular formula C18H25N3O3 B11514029 2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B11514029
M. Wt: 331.4 g/mol
InChI Key: AKVVAEYWVVTSCV-UHFFFAOYSA-N
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Description

2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a diethoxyphenyl group and a pyrazolylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves the following steps:

    Formation of the diethoxyphenyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with a suitable reagent to form the corresponding diethoxyphenyl intermediate.

    Formation of the pyrazolylmethyl intermediate: This step involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable reagent to form the corresponding pyrazolylmethyl intermediate.

    Coupling reaction: The final step involves the coupling of the diethoxyphenyl intermediate with the pyrazolylmethyl intermediate in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxidized products.

    Reduction: It can be reduced to form corresponding reduced products.

    Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide
  • 2-(3,4-dihydroxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide
  • 2-(3,4-dimethylphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Uniqueness

2-(3,4-diethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to the presence of the diethoxyphenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and may contribute to its specific applications and activities.

Properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H25N3O3/c1-5-23-16-8-7-14(9-17(16)24-6-2)10-18(22)19-11-15-12-21(4)20-13(15)3/h7-9,12H,5-6,10-11H2,1-4H3,(H,19,22)

InChI Key

AKVVAEYWVVTSCV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NCC2=CN(N=C2C)C)OCC

Origin of Product

United States

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